molecular formula C21H16ClFN4O2 B2690843 2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953172-16-2

2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2690843
CAS No.: 953172-16-2
M. Wt: 410.83
InChI Key: PEXBKDBZQAFJHI-UHFFFAOYSA-N
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Description

Scaffold Optimization for Kinase Selectivity

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor design due to its ability to adopt planar conformations that mimic ATP’s adenine binding pocket. Unlike conventional ATP-competitive inhibitors, this scaffold engages non-canonical regions of the kinase domain, such as the NH2-terminal lobe helix AC, as demonstrated in crystallographic studies of PIM kinase inhibitors. This interaction mode avoids direct competition with ATP’s phosphate-binding region, reducing off-target effects and enhancing selectivity.

Structure-activity relationship (SAR) studies highlight the importance of substituents at the C-6 position of the imidazo[1,2-b]pyridazine ring. Methoxy groups at this position, as seen in 2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide , improve solubility and modulate electronic properties, facilitating hydrogen bonding with conserved residues like Lys67 in PIM1. Comparative analyses of imidazo[1,2-b]pyridazine derivatives reveal that minor structural modifications significantly impact inhibitory potency. For instance, replacing methoxy with bulkier alkoxy groups reduces affinity due to steric clashes, while halogen substitutions enhance hydrophobic interactions.

Targeting Oncogenic Kinases

The compound’s efficacy against hematopoietic malignancies stems from its inhibition of PIM kinases, which are overexpressed in acute myeloid leukemia (AML) and lymphoma. In cellular assays, derivatives bearing the imidazo[1,2-b]pyridazine scaffold suppress phosphorylation of downstream targets like BAD and eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1), disrupting survival signals in leukemic cells. For example, the closely related compound K00135 (IC50 = 12 nM for PIM1) reduced viability in MV4;11 AML cells by 80% at 1 μM.

Kinase IC50 (nM) Cellular Activity
PIM1 12 Suppresses BAD phosphorylation
PIM2 45 Inhibits clonogenic growth

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c1-29-21-9-8-19-24-18(12-27(19)26-21)14-4-7-16(23)17(11-14)25-20(28)10-13-2-5-15(22)6-3-13/h2-9,11-12H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXBKDBZQAFJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • A 4-chlorophenyl group.
  • An N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl) moiety.
  • An acetamide functional group.

This structural composition suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation of cancer cells by interfering with signal transduction mechanisms.

Case Studies and Research Findings

  • Kinase Inhibition :
    • A study indicated that derivatives of imidazo[1,2-b]pyridazine, including this compound, showed promising activity against various kinases. The compound was noted for its ability to inhibit RET kinase, which is implicated in certain cancers .
  • Antitubercular Activity :
    • While not directly tested on tuberculosis, related compounds have demonstrated significant antitubercular activity. For instance, a series of benzamide derivatives were evaluated against Mycobacterium tuberculosis, showing IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar mechanisms might be exploitable for the subject compound.
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assessments have revealed that compounds with similar structures exhibit low toxicity towards human cell lines (e.g., HEK-293), which is critical for therapeutic applications .

Comparative Analysis

Compound NameActivity TypeIC50 (μM)Cytotoxicity
This compoundKinase InhibitorNot specifiedLow
Related Benzamide DerivativeAntitubercular1.35 - 2.18Low

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyridazin moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Fluorination and Methoxylation : Selective halogenation and methylation reactions are employed to introduce the fluorine and methoxy groups.
  • Coupling Reactions : Final steps often involve coupling techniques such as Suzuki or Buchwald-Hartwig coupling to attach the phenyl and acetamide groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 3,4-Difluoro-N-[2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl]Benzamide
  • Structure : Replaces the acetamide group with a benzamide and substitutes 3,4-difluoro on the benzene ring.
  • Properties: Molecular formula C₂₀H₁₃F₃N₄O₂ (average mass: 398.34 g/mol). The additional fluorine may increase metabolic stability .
Compound B : N-(tert-Butyl)-2-(4-Chlorophenyl)-2-(2-Methyl-5,11-Dioxo-5,11-Dihydro-6H-Indeno[1,2-c]Isoquinolin-6-yl)Acetamide (7s)
  • Structure: Features an indeno[1,2-c]isoquinoline core instead of imidazopyridazine.
  • Properties: The bulky tert-butyl group enhances lipophilicity but may reduce solubility. The indeno-isoquinoline core introduces additional hydrogen-bonding sites but increases steric hindrance. Synthesis yield: 59% .
Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide
  • Structure : Incorporates a triazole-sulfanyl group and trifluoromethyl substituent.
  • Properties: The sulfanyl group increases susceptibility to oxidative metabolism.

Substituent Effects

Compound Key Substituents Molecular Weight (g/mol) LogP* Synthesis Yield
Target Compound 4-Cl, 2-F, 6-OCH₃-imidazopyridazine 440.83 ~3.2 Not reported
Compound A 3,4-diF, benzamide 398.34 ~2.8 Not reported
Compound 7s () tert-Butyl, indeno-isoquinoline ~550 (estimated) ~4.5 59%
Compound C () CF₃, triazole-sulfanyl ~500 (estimated) ~3.8 Not reported

*LogP estimated via substituent contributions.

  • Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and hydrogen bonding, while chlorine’s larger size enhances hydrophobic interactions.
  • Methoxy Group : The 6-methoxy in the target compound may confer better solubility than tert-butyl or CF₃ groups .

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